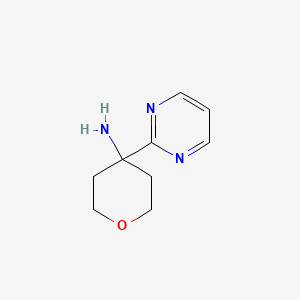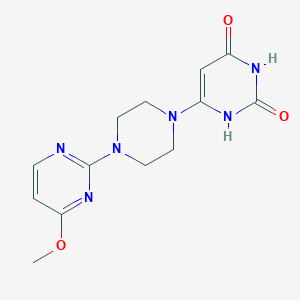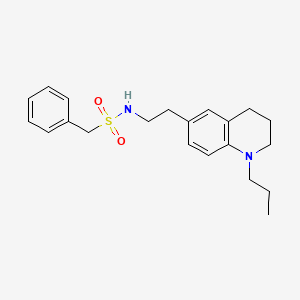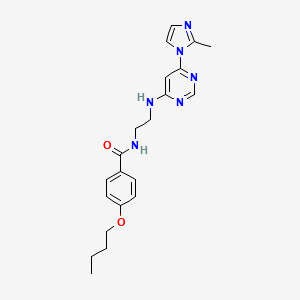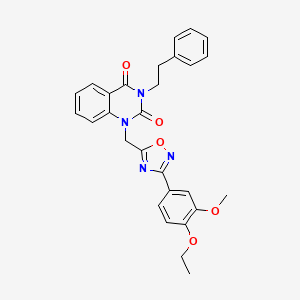
1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H26N4O5 and its molecular weight is 498.539. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Spiro-β-carboline alkylated analogs, including derivatives of 2,3,4,9-tetrahydro-β-carboline-3-carboxylic acid, have shown mast cell stabilization activity .
Mast Cell Stabilization
Benzimidazole Derivatives
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde, which is then converted to the second intermediate, 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "4-ethoxy-3-methoxybenzaldehyde", "hydrazine hydrate", "acetic anhydride", "sodium acetate", "ethyl bromoacetate", "2-nitrobenzaldehyde", "ethyl acetoacetate", "aniline", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "3-bromopropionyl chloride", "3-phenethyl-2,4(1H,3H)-quinazolinedione" ], "Reaction": [ "Step 1: Synthesis of 4-ethoxy-3-methoxybenzaldehyde by reacting 4-ethoxy-3-methoxybenzene with 2-nitrobenzaldehyde in the presence of sulfuric acid.", "Step 2: Synthesis of 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde by reacting 4-ethoxy-3-methoxybenzaldehyde with hydrazine hydrate and acetic anhydride in the presence of sulfuric acid and sodium acetate.", "Step 3: Synthesis of ethyl 2-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate by reacting 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde with ethyl bromoacetate in the presence of sodium acetate.", "Step 4: Synthesis of 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione by reacting ethyl 2-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate with 3-phenethyl-2,4(1H,3H)-quinazolinedione in the presence of aniline and sodium hydroxide." ] } | |
CAS RN |
1105197-16-7 |
Product Name |
1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione |
Molecular Formula |
C28H26N4O5 |
Molecular Weight |
498.539 |
IUPAC Name |
1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C28H26N4O5/c1-3-36-23-14-13-20(17-24(23)35-2)26-29-25(37-30-26)18-32-22-12-8-7-11-21(22)27(33)31(28(32)34)16-15-19-9-5-4-6-10-19/h4-14,17H,3,15-16,18H2,1-2H3 |
InChI Key |
CWORFADFDJSDFB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC5=CC=CC=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B2834230.png)
![[4-[(Dimethylamino)methyl]oxan-4-yl]methanamine;dihydrochloride](/img/structure/B2834232.png)
![Benzo[b]thiophene, 3,4-dibromo-](/img/structure/B2834234.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2834235.png)
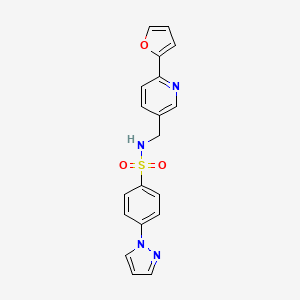
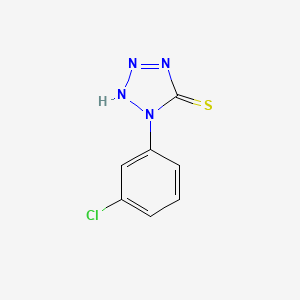
![2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2834240.png)
![Ethyl 4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2834241.png)
![ethyl (2Z)-2-[({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-5-yl}amino)methylidene]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2834242.png)
